molecular formula C9H15N3O2 B6236508 methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 2137846-88-7

methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B6236508
CAS No.: 2137846-88-7
M. Wt: 197.2
InChI Key:
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Description

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group at the 1-position and a carboxylate ester group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminopyrazole-4-carboxylate as the starting material.

  • Reaction Steps: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride or tert-butanol in the presence of a strong base like potassium carbonate.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is often employed to enhance sustainability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in methyl 3-nitro-1-tert-butyl-1H-pyrazole-4-carboxylate.

  • Reduction: The nitro group can be reduced to an amine, yielding the original compound.

  • Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin chloride and iron powder are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

  • Oxidation: Methyl 3-nitro-1-tert-butyl-1H-pyrazole-4-carboxylate.

  • Reduction: this compound (the original compound).

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

Target of Action

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a complex organic compound that is used as an intermediate in the synthesis of various pharmaceuticals Similar compounds have been used in the synthesis of antibiotics like ceftolozane , which target bacterial cell wall synthesis.

Mode of Action

It’s known that it can be used as an intermediate in the synthesis of other compounds . In these processes, it likely interacts with other molecules through its amino and carboxylate groups, leading to the formation of new compounds.

Biochemical Pathways

As an intermediate in the synthesis of antibiotics like ceftolozane , it may indirectly affect the bacterial cell wall synthesis pathway.

Result of Action

The compounds it helps synthesize, such as ceftolozane, have potent antibacterial effects .

Action Environment

The action environment of this compound is typically a laboratory setting, where it is used as an intermediate in chemical reactions . Environmental factors such as temperature, pH, and the presence of other reactants can influence its reactivity and stability.

Scientific Research Applications

Chemistry: Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its pyrazole core is a key structural motif in many pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its derivatives are being explored for their therapeutic potential.

Medicine: Pyrazole derivatives are known to interact with various biological targets, such as enzymes and receptors. This compound is being investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the tert-butyl group.

  • Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of tert-butyl.

  • Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of tert-butyl.

Uniqueness: The presence of the tert-butyl group in methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate provides steric hindrance, which can influence its reactivity and biological activity compared to its analogs. This steric effect can enhance the compound's stability and selectivity in biological systems.

Properties

CAS No.

2137846-88-7

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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